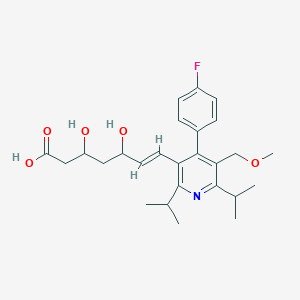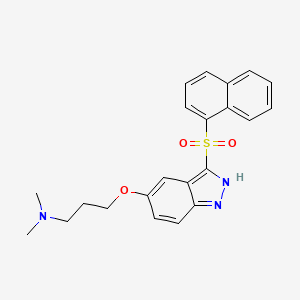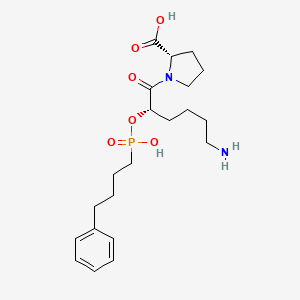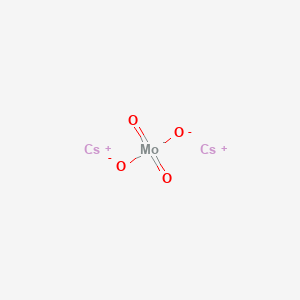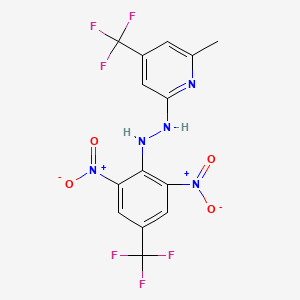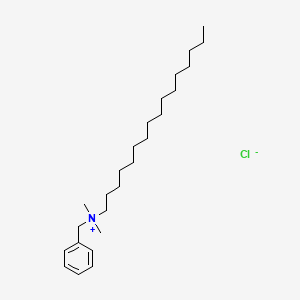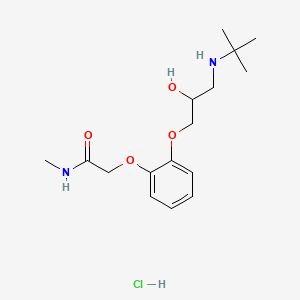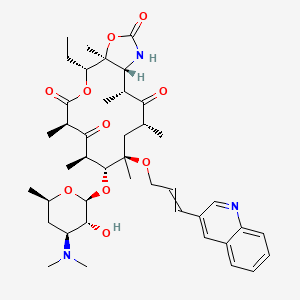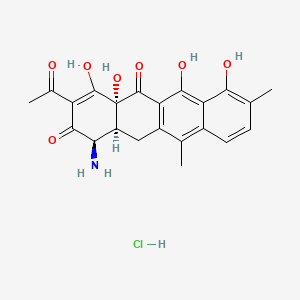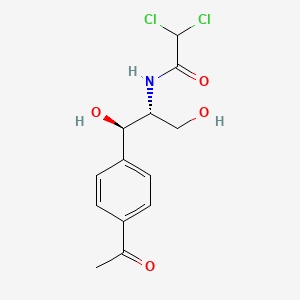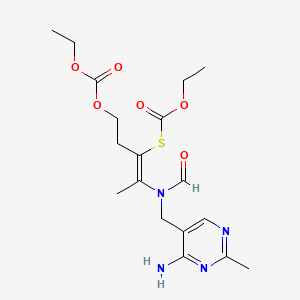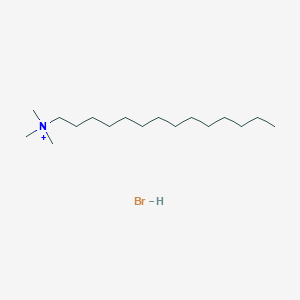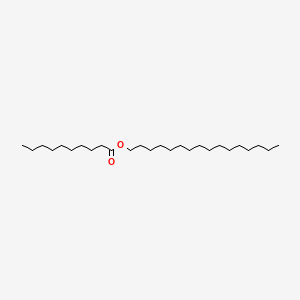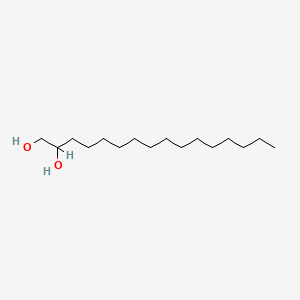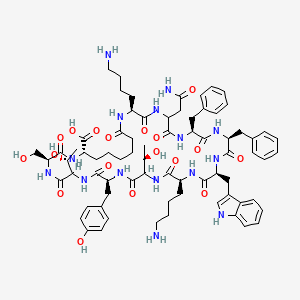
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGP 23996 is a non-reducible somatostatin analog used for autoradiography.
Applications De Recherche Scientifique
Application in Gastric Secretion Studies
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin is a synthetic analog of somatostatin that retains potency in reducing total acid output (T.A.O.) in dogs. Its structural modifications, such as omitting alanine and glycine at positions 1 and 2, as well as amino and carboxyl groups of terminal cysteine3'14, while maintaining activity, have implications for understanding the structure-activity relationships of somatostatin analogs in gastric secretion studies (Torchiana et al., 1977).
Relevance in Receptor Binding Studies
This analog has shown potential in displacing radiolabeled somatostatin from SRIF receptors on AtT-20 cells. The structure of this compound, particularly the locking of the ring structure by replacing sulfur with carbon, has been crucial in the synthesis of potent cyclic hexapeptides. These findings are significant for the development of affinity chromatography techniques and understanding receptor-ligand interactions (Spanevello et al., 1991).
Contributions to Neuropeptide Research
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin shares structural similarities with allatostatins, a family of neuropeptides identified in various insect species. These peptides play a critical role in inhibiting juvenile hormone synthesis, offering insights into insect physiology and potential avenues for pest control strategies. The research into these analogs has contributed to a deeper understanding of the structure and function of neuropeptides in general (Pratt et al., 1991).
Implications in Peptide Synthesis and Pharmacology
The compound's structure has been influential in the field of peptide synthesis and pharmacology, particularly in the creation of pseudopeptides. This research is pivotal for developing new therapeutic agents, especially those targeting specific peptide receptors (Salvadori et al., 2009).
Propriétés
Numéro CAS |
86170-12-9 |
|---|---|
Nom du produit |
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin |
Formule moléculaire |
C73H99N15O18 |
Poids moléculaire |
1474.7 g/mol |
Nom IUPAC |
(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |
InChI |
InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |
Clé InChI |
HTEPNQQGQXAYEW-YQENAMKYSA-N |
SMILES isomérique |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
SMILES canonique |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



